

Spectroscopic Profile of (2-(Morpholinomethyl)phenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name:	(2-(Morpholinomethyl)phenyl)methanol
Cat. No.:	B150939

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **(2-(Morpholinomethyl)phenyl)methanol**. Due to the limited availability of experimentally verified spectra in public databases and literature, this guide presents predicted data based on the analysis of its constituent functional groups. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this molecule.

Chemical Structure and Properties

- IUPAC Name: **(2-(Morpholinomethyl)phenyl)methanol**
- Molecular Formula: $C_{12}H_{17}NO_2$
- Molecular Weight: 207.27 g/mol
- CAS Number: 91271-63-5

Spectroscopic Data (Predicted)

The following tables summarize the anticipated spectroscopic data for **(2-(Morpholinomethyl)phenyl)methanol**. These values are estimations based on the typical spectral characteristics of the morpholine, substituted benzene, and benzyl alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20 - 7.50	Multiplet	4H	Aromatic protons (C_6H_4)
~4.60	Singlet	2H	$-\text{CH}_2\text{OH}$
~3.70	Triplet	4H	Morpholine ($-\text{O}-\text{CH}_2-$)
~3.60	Singlet	2H	$\text{Ar}-\text{CH}_2-\text{N}$
~2.50	Triplet	4H	Morpholine ($-\text{N}-\text{CH}_2-$)
~2.40	Singlet (broad)	1H	$-\text{OH}$

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~140	Aromatic C (quaternary, C-C)
~135	Aromatic C (quaternary, C-C)
~127 - 130	Aromatic CH
~67	Morpholine (-O-CH ₂)
~63	-CH ₂ OH
~61	Ar-CH ₂ -N
~53	Morpholine (-N-CH ₂)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (alcohol)
3050 - 3000	Medium	C-H stretch (aromatic)
2950 - 2800	Medium-Strong	C-H stretch (aliphatic)
1600, 1490, 1450	Medium	C=C stretch (aromatic ring)
1250 - 1000	Strong	C-O stretch (alcohol and ether)
1115	Strong	C-N stretch (aliphatic amine)
760 - 740	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)

m/z	Interpretation
207	$[M]^+$ (Molecular ion)
190	$[M - OH]^+$
176	$[M - CH_2OH]^+$
100	[Morpholinomethyl cation, $C_5H_{10}NO]^+$
86	[Morpholine fragment, $C_4H_8N]^+$
77	[Phenyl cation, $C_6H_5]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as **(2-(Morpholinomethyl)phenyl)methanol**.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the sample for 1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
 - Transfer the solution to a clean 5 mm NMR tube.
- Data Acquisition:
 - The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
 - For 1H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

- For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - The raw data (Free Induction Decay, FID) is subjected to Fourier transformation.
 - The resulting spectrum is phase- and baseline-corrected.
 - Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

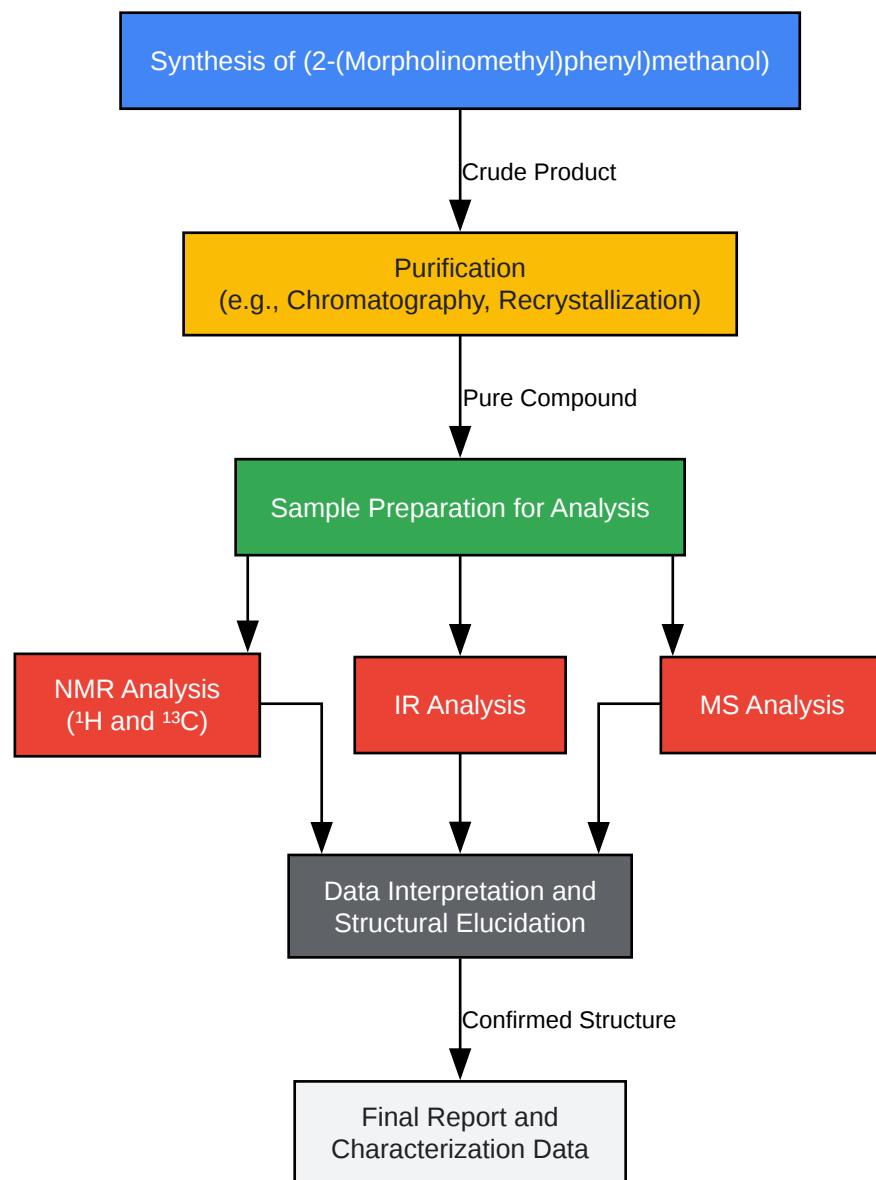
- Sample Preparation:
 - For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
 - Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
 - For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition:
 - The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first.
 - The sample is then placed in the beam path, and the sample spectrum is acquired.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation:
 - A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - The mass spectrum is typically obtained using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
 - The sample is introduced into the ion source, where it is ionized.
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - The detector records the abundance of each ion.
- Data Analysis:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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